molecular formula C13H17N3O3S B2815988 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415523-42-9

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2815988
CAS No.: 2415523-42-9
M. Wt: 295.36
InChI Key: LSSSJSOBEXPTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, to form the dioxothiolan ring . The tetrahydrocinnoline moiety is then introduced through a series of condensation reactions involving appropriate precursors under controlled conditions. Solvent selection is critical in this synthesis, with ethanol or a mixture of ethanol and dimethylformamide (DMF) often providing the best results .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes careful control of reaction conditions, such as temperature, solvent composition, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can target the cinnoline moiety, potentially leading to the formation of dihydrocinnoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

Major products formed from these reactions include sulfone derivatives from oxidation, dihydrocinnoline derivatives from reduction, and various substituted carboxamides from nucleophilic substitution reactions.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. The dioxothiolan ring can interact with thiol groups in proteins, potentially leading to the modulation of enzyme activity. The cinnoline moiety may interact with nucleic acids or other cellular components, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its combination of a dioxothiolan ring and a tetrahydrocinnoline moiety This dual functionality provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-13(14-10-5-6-20(18,19)8-10)12-7-9-3-1-2-4-11(9)15-16-12/h7,10H,1-6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSSJSOBEXPTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.